molecular formula C19H22N2O B1234388 Methuenine CAS No. 63425-00-3

Methuenine

Cat. No.: B1234388
CAS No.: 63425-00-3
M. Wt: 294.4 g/mol
InChI Key: GCVROCDNUNQXAD-DFZYWPJISA-N
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Description

Methuenine is a chemical compound with the CAS Registry Number 63425-00-3 . Its molecular formula is C19H22N2O, and it has a molecular weight of 294.40 g/mol . Calculated properties include a density of approximately 1.211 g/cm³ and a boiling point of around 479.9°C at 760 mmHg . Please note that specific details regarding this compound's primary research applications, mechanism of action, and detailed safety data are not readily available in public scientific sources. Researchers are strongly advised to consult specialized chemical databases and primary scientific literature for further investigation. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63425-00-3

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(3S,7E,8R)-7-ethylidene-5-methyl-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraen-10-one

InChI

InChI=1S/C19H22N2O/c1-3-12-10-21(2)11-13-8-16-14-6-4-5-7-17(14)20-19(16)18(22)9-15(12)13/h3-7,13,15,20H,8-11H2,1-2H3/b12-3-/t13-,15+/m1/s1

InChI Key

GCVROCDNUNQXAD-DFZYWPJISA-N

SMILES

CC=C1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C

Isomeric SMILES

C/C=C\1/CN(C[C@@H]2[C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C

Canonical SMILES

CC=C1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C

Synonyms

methuenine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methuenine’s properties, we compare it with structurally and functionally related alkaloids from the same plant family or pharmacological category. The table below synthesizes verified data from pharmacological studies and structural analyses:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity Source Notable Research Findings
This compound Not specified Not specified Indole/bisindole core Non-competitive antagonist (acetylcholine/histamine); smooth muscle relaxation Tabernaemontana corymbosa Comparable efficacy to papaverine in guinea pig ileum assays
Papaverine C₂₀H₂₁NO₄ 339.38 Isoquinoline, methoxy groups Non-selective PDE inhibitor; vasodilator Papaver somniferum (Opium) Clinical use for vasospasm relief; distinct mechanism vs. This compound
Voacangine C₂₂H₂₈N₂O₃ 368.47 Indole, ethyl ester Anticancer, anti-inflammatory; modulates opioid receptors Voacanga africana Studied for cytotoxic effects in cancer cell lines
Coronaridine C₂₁H₂₆N₂O₂ 338.45 Indole, carbomethoxy group Antimalarial, acetylcholinesterase inhibition Tabernaemontana species Potential application in Alzheimer’s disease
Reserpiline C₃₂H₃₈N₂O₈ 578.65 Indole, trimethoxybenzoyl group Antihypertensive; depletes catecholamines Rauvolfia species Historical use in hypertension management; distinct target vs. This compound
6-Oxothis compound Not specified Not specified Indole/bisindole, ketone moiety Unknown (structural analog of this compound) Tabernaemontana corymbosa Requires further pharmacological profiling

Key Observations:

Structural Diversity: this compound shares an indole core with voacangine and coronaridine but lacks the carbomethoxy or ester groups seen in these analogs. This difference may explain its unique mechanism of action as a non-competitive receptor antagonist .

Pharmacological Mechanisms : Unlike papaverine, which acts via phosphodiesterase (PDE) inhibition, this compound directly antagonizes acetylcholine and histamine receptors, suggesting divergent therapeutic applications .

Traditional vs. Modern Relevance : While Reserpiline and this compound both have historical use in hypertension, Reserpiline’s catecholamine-depleting action contrasts with this compound’s receptor-level activity .

Preparation Methods

Aspartate-Derived Pathway

The biosynthesis begins with aspartic acid, which undergoes phosphorylation to form aspartyl-phosphate, followed by reduction to aspartate semialdehyde. This intermediate serves as a branching point for lysine and threonine synthesis. For methionine production, aspartate semialdehyde is further reduced to homoserine, which is then activated through acetylation or succinylation. In Escherichia coli, homoserine is O-succinylated, enabling its conversion to cystathionine via cystathionine-γ-synthase when cysteine is present. Cystathionine is cleaved by cystathionine-β-lyase to yield homocysteine, which is finally methylated by methionine synthase to produce methionine.

Sulfur Incorporation Mechanisms

The transsulfuration pathway relies on cysteine as the sulfur donor, whereas the direct sulfurylation pathway utilizes hydrogen sulfide (H₂S) or methanethiol (CH₃SH). In the latter, O-acetylhomoserine directly reacts with H₂S or CH₃SH to form homocysteine or methionine, bypassing cystathionine intermediates. This pathway is prevalent in organisms with access to inorganic sulfur sources, such as certain archaea and bacteria.

Enzymatic Regulation

Key enzymes, including homoserine dehydrogenase and methionine synthase, are tightly regulated at transcriptional and post-translational levels. For instance, methionine synthase requires vitamin B₁₂ as a cofactor in mammals, whereas microbial variants often operate independently.

Industrial Chemical Synthesis Approaches

Industrial methionine production predominantly employs chemical and enzymatic methods to meet global demand, estimated at over 1.5 million metric tons annually. Two patented methods exemplify advancements in this field: acetylation-enzymatic resolution and bio-synthesis using methyl mercaptan .

Acetylation and Enzymatic Resolution (Patent CN111269952B)

This method resolves racemic DL-methionine into L-methionine through acetylation, enzymatic hydrolysis, and crystallization:

  • Acetylation : DL-methionine is treated with acetic anhydride to form N-acetyl-DL-methionine.

  • Solvent Separation : The product is dissolved in absolute ethanol to separate N-acetyl-DL-methionine (soluble) from unreacted DL-methionine (insoluble).

  • Enzymatic Hydrolysis : N-acetyl-DL-methionine is incubated with aminoacylase (20–100 μg/mL) at 35–42°C for 48–72 hours, selectively hydrolyzing the L-enantiomer to yield L-methionine.

  • Decolorization and Crystallization : Activated carbon removes impurities, followed by reduced-pressure crystallization (30–40°C, 0.01–0.05 MPa) and ethanol washing to isolate high-purity L-methionine (>99%).

Key Parameters

StepConditionsOutcome
AcetylationAcetic anhydride, 25°C, 2 hoursN-acetyl-DL-methionine
Enzymatic Hydrolysis37°C, 60 hours, 50 μg/mL enzyme90% L-methionine yield
Crystallization35°C, 0.03 MPa, 95% ethanol99.5% purity

Bio-Synthesis Using Methyl Mercaptan (Patent WO2013029690A1)

This eco-friendly approach synthesizes L-methionine from precursors like O-succinylhomoserine using methyl mercaptan (CH₃SH) and engineered enzymes. The process involves:

  • Enzymatic Conversion : O-succinylhomoserine reacts with CH₃SH in the presence of methionine γ-lyase, yielding L-methionine.

  • Product Isolation : Continuous fermentation and ion-exchange chromatography purify the product, achieving >98% enantiomeric excess.

Advantages

  • Avoids hazardous solvents.

  • Utilizes renewable sulfur sources.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Cost EfficiencyEnvironmental Impact
Biosynthesis60–7095–98ModerateLow
Acetylation-Enzymatic85–9099.5HighModerate
Bio-Synthesis75–8098–99HighLow

Biosynthesis, while sustainable, suffers from lower yields due to regulatory feedback inhibition. Industrial methods prioritize cost and scalability, with enzymatic resolution offering superior purity but requiring solvent management.

Optimization and Recent Technological Advancements

Enzyme Engineering

Directed evolution of aminoacylase and methionine γ-lyase has enhanced catalytic efficiency and thermal stability, reducing hydrolysis time by 30%.

Green Chemistry Initiatives

Novel solvent systems (e.g., ionic liquids) and waste-reduction protocols are being integrated into acetylation processes to minimize ethanol usage.

Applications and Implications of Synthesis Methods

Pharmaceutical-grade L-methionine demands >99% purity, achievable only through enzymatic resolution. Agricultural supplements, however, utilize cheaper racemic mixtures. Emerging research links high-purity methionine to improved therapeutic outcomes in liver disease and depression .

Q & A

Basic Research Questions

Q. How to design reproducible experiments for synthesizing and characterizing Methuenine?

  • Methodological Answer : Begin by defining the synthetic pathway and selecting analytical techniques (e.g., NMR, HPLC) to confirm chemical identity and purity. Ensure experimental protocols align with established guidelines for reporting, including detailed reaction conditions and spectral data. Limit primary manuscript data to key compounds, with supplementary materials for extended datasets . Validate purity using multiple orthogonal methods (e.g., elemental analysis, chromatography) and cross-reference spectral libraries for known compounds .

Q. What ethical considerations are critical when conducting in vitro or in vivo studies on this compound?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate ethical alignment. Obtain institutional review board (IRB) approval for studies involving human or animal subjects. Document informed consent processes and anonymize data where applicable. Justify forced-response survey questions (if used) in ethics applications to mitigate fraud risks .

Q. How to validate the identity of novel this compound derivatives?

  • Methodological Answer : Combine spectroscopic characterization (e.g., mass spectrometry, X-ray crystallography) with computational modeling (e.g., DFT calculations) to confirm structural assignments. Cross-validate results against synthetic intermediates and literature precedents. For ambiguous data, employ iterative refinement of experimental conditions and peer consultation .

Advanced Research Questions

Q. How to resolve contradictions in pharmacological data across this compound studies?

  • Methodological Answer : Conduct a systematic review using COSMOS-E guidelines to assess study heterogeneity. Apply meta-analytic techniques to reconcile divergent results, accounting for variables like dosage, model systems, and assay sensitivity. Use sensitivity analysis to identify outliers and evaluate publication bias. Triangulate findings with in silico simulations (e.g., molecular docking) to propose mechanistic hypotheses .

Q. What methodological frameworks are optimal for analyzing this compound’s dose-response relationships in complex biological systems?

  • Methodological Answer : Implement dose-response meta-analysis (DRMA) to aggregate data from heterogeneous studies. Use nonlinear mixed-effects models to account for variability in exposure measurements. Validate assumptions via goodness-of-fit tests and residual analysis. Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict therapeutic windows .

Q. How to design a robust questionnaire for studying this compound’s behavioral effects in preclinical models?

  • Methodological Answer : Develop a mixed-method questionnaire with Likert-scale items for quantifiable metrics and open-ended questions for qualitative insights. Pilot-test questions to eliminate ambiguity and ensure inter-rater reliability. Embed attention-check questions to detect fraudulent or inattentive responses. Use REDCap or similar platforms for secure, reproducible data collection .

Q. What strategies mitigate data integrity risks in large-scale this compound clinical trials?

  • Methodological Answer : Employ blockchain-based audit trails for real-time data monitoring. Implement double-blind protocols and randomization to reduce bias. Use predefined statistical analysis plans (SAPs) to prevent post hoc data dredging. Partner with independent labs for blinded sample re-analysis to confirm reproducibility .

Methodological Frameworks and Tools

  • Systematic Reviews : Follow PRISMA guidelines for transparent literature synthesis. Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions .
  • Data Contradiction Analysis : Apply iterative coding and thematic analysis to qualitative discrepancies. Use Bradford Hill criteria to assess causality in observational studies .
  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register protocols on platforms like Open Science Framework .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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